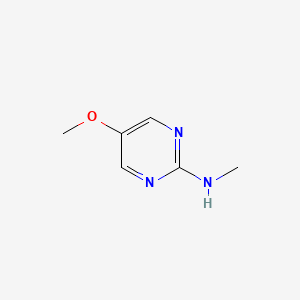

5-methoxy-N-methylpyrimidin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-N-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-6-8-3-5(10-2)4-9-6/h3-4H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZXVQOMXSEEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy N Methylpyrimidin 2 Amine and Pyrimidine Amine Analogues

Strategies for Pyrimidine (B1678525) Ring Construction and Functionalization

The pyrimidine ring is a π-deficient heterocyclic system, which makes it susceptible to nucleophilic attack and relatively difficult to functionalize via electrophilic aromatic substitution. wikipedia.org This inherent reactivity profile has driven the development of specific synthetic strategies to introduce a variety of functional groups onto the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Pyrimidine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of substituents. mdpi.comnih.gov The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles, particularly at the 2-, 4-, and 6-positions. wikipedia.org

A common and effective method for synthesizing pyrimidine amines involves the displacement of a halogen atom by an amine. mdpi.comnih.gov Dihalogenated pyrimidines, such as 2,4-dichloropyrimidines, are often used as starting materials. The regioselectivity of these reactions is a critical aspect, with substitution generally favored at the 4-position over the 2-position. stackexchange.comwuxiapptec.com However, this selectivity can be influenced by the substituents on the pyrimidine ring and the nature of the nucleophile. wuxiapptec.comresearchgate.net For instance, the reaction of 2,4-dichloropyrimidines with an electron-donating group at the C-6 position can lead to preferential substitution at the C-2 position. wuxiapptec.com

The synthesis of N-arylpyrimidin-2-amine derivatives can be achieved through the reaction of a substituted pyrimidin-2-amine with an aryl halide, often catalyzed by a palladium complex in what is known as the Buchwald-Hartwig amination. mdpi.com This method has proven effective for creating C-N bonds under relatively mild conditions.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-(pyridin-3-yl)pyrimidin-2-amine | 2,4-dimethylbenzyl bromide | N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 39 | mdpi.com |

| 2-amino-4-chloro-6-methyl-pyridine | 3-pyridineboronic acid | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | - | mdpi.com |

Table 1: Examples of Amination Reactions for Pyrimidine Synthesis

The reactivity of the pyrimidine ring can be significantly altered by the activation of existing amino or amide groups. nih.govrsc.org For instance, the amide group at the C4 position of pyrimidine nucleosides can be activated using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This activation forms a more reactive intermediate, facilitating subsequent substitution with various nucleophiles, including amines. nih.govrsc.org This approach provides a facile route to functionalize the C4 position under mild conditions. nih.gov

Furthermore, the nature of the amino group itself can direct the course of a reaction. Studies on 2-amino wikipedia.orgnih.govstackexchange.comtriazolo[1,5-a]pyrimidines have shown that the saturation level of the pyrimidine ring affects the nucleophilicity of the amino group and the ring nitrogen atoms, thereby influencing the site of electrophilic attack. researchgate.net Quaternization of the pyrimidine ring nitrogen also enhances its susceptibility to nucleophilic attack. wur.nl

The mechanism of SNAr reactions on pyrimidines often proceeds through a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org This intermediate is formed by the attack of the nucleophile on the carbon atom bearing the leaving group. echemi.com The presence of electron-withdrawing groups on the pyrimidine ring helps to stabilize this negatively charged intermediate, thereby facilitating the reaction. researchgate.net

The stability of the Meisenheimer complex can influence the reaction pathway, determining whether the mechanism is stepwise or concerted. researchgate.netugr.es In some cases, particularly with good leaving groups and highly reactive nucleophiles, the reaction may proceed through a concerted (cSNAr) mechanism where the Meisenheimer complex represents a transition state rather than a stable intermediate. nih.govfrontiersin.org The presence of the two nitrogen atoms in the pyrimidine ring contributes to the stabilization of the anionic intermediates formed during nucleophilic attack, enhancing the ring's reactivity towards SNAr reactions. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrimidines. academie-sciences.fr These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction is a powerful and widely used palladium-catalyzed method for forming carbon-carbon bonds. mdpi.commdpi.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. mdpi.com

In the context of pyrimidine chemistry, the Suzuki-Miyaura coupling is frequently employed to introduce aryl or heteroaryl substituents onto the pyrimidine ring. academie-sciences.frmdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various arylboronic acids using a Pd(PPh₃)₄ catalyst to generate novel pyrimidine analogs. mdpi.com The choice of catalyst, ligand, base, and solvent can significantly impact the yield and selectivity of the reaction. mdpi.comnih.gov

| Aryl Halide | Boronic Acid | Catalyst | Product | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | - | mdpi.com |

| 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83 | academie-sciences.fr |

Table 2: Examples of Suzuki-Miyaura Coupling for Pyrimidine Functionalization

The regioselectivity of Suzuki-Miyaura couplings on di- or tri-halogenated pyrimidines can often be controlled by carefully selecting the reaction conditions. academie-sciences.fr This allows for the sequential and selective functionalization of different positions on the pyrimidine ring, providing access to a wide variety of complex substituted pyrimidines. academie-sciences.frnih.gov

Direct Functionalization and Alkylation Strategies

Direct functionalization of the pyrimidine ring and its amino substituents provides a more convergent approach to the target molecule.

Methoxylation Techniques on Pyrimidine Ring Systems

Methoxylation of a pyrimidine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halogen. The starting material is often a chloropyrimidine. For instance, 2,4-dichloropyrimidine (B19661) can be selectively methoxylated. The reaction of 4,5,6-trichloropyrimidin-2-amine (B1296464) with sodium methoxide (B1231860) in a polar aprotic solvent like DMF can lead to selective replacement of the chlorine at the 5-position.

The synthesis of 5-methoxypyrimidin-2-amine can be a key step. One route involves the condensation of ethyl acetoacetate (B1235776) with guanidine (B92328) carbonate to form the initial pyrimidine ring, which can then be further functionalized. Another approach could involve the direct methoxylation of a dihalopyrimidine. For example, the reaction of 2,5-dichloropyrimidine (B52856) with sodium methoxide would be a plausible route to 2-chloro-5-methoxypyrimidine, a direct precursor for amination.

N-Methylation and General Alkylation Procedures for Pyrimidine Amines

The N-methylation of aminopyrimidines can be achieved through various methods. Direct alkylation with a methylating agent like methyl iodide is a common approach. The regioselectivity of this reaction can be influenced by the reaction conditions, such as the pH. google.com For instance, N-methylation of 2-aminopyrimidine (B69317) with methyl iodide can yield two different isomers depending on whether the reaction is carried out under basic or neutral conditions. google.com

Alternative, greener methylation methods have also been developed. For example, the use of paraformaldehyde and a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) offers a more environmentally benign route to N-methylated amines. nih.gov Ruthenium-catalyzed N-methylation of amines using methanol (B129727) as the C1 source is another sustainable approach. cymitquimica.com

Multicomponent Synthesis Approaches for Functionalized Pyrimidine Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. wikipedia.org Several MCRs have been developed for the synthesis of functionalized pyrimidines.

One such approach involves the Biginelli-like reaction, which can be tuned to achieve regioselective synthesis of pyrimidine derivatives by switching the reaction conditions, such as using acidic conditions or ionic liquids. Another example is the catalyst-free regioselective synthesis of imidazo[1,2-a]pyrimidines via the multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine. nih.gov While not directly yielding 5-methoxy-N-methylpyrimidin-2-amine, these MCRs provide a versatile platform for creating a library of substituted pyrimidines that could be further elaborated to the target compound.

Precursor Synthesis and Rational Design for Targeted this compound Structures

The rational design of a synthetic route to this compound involves considering the order of functional group introduction. Two primary retrosynthetic pathways can be envisioned:

Pathway A: Late-stage N-methylation. This approach starts with the synthesis of 5-methoxypyrimidin-2-amine. This precursor can be prepared from 2-amino-5-bromopyrimidine (B17363) via a methoxylation step, followed by N-methylation.

Pathway B: Late-stage amination. This pathway begins with a pyrimidine core already containing the 5-methoxy group, such as 2-chloro-5-methoxypyrimidine. This precursor would then undergo amination with methylamine, potentially using a Buchwald-Hartwig protocol.

The choice between these pathways would depend on the availability and cost of starting materials, as well as the anticipated yields and selectivities of each step.

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor | Potential Synthetic Route to Target Compound |

| 2-Amino-5-bromopyrimidine | Methoxylation followed by N-methylation. |

| 2,5-Dichloropyrimidine | Sequential reactions with sodium methoxide and methylamine. |

| 5-Methoxypyrimidin-2-amine | Direct N-methylation. sigmaaldrich.comnih.gov |

| 2-Chloro-5-methoxypyrimidine | Amination with methylamine. |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Regioselectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For catalytic reactions like the Buchwald-Hartwig amination, screening different catalyst-ligand combinations is essential. The use of high-throughput experimentation can accelerate this optimization process. purdue.edu For instance, the choice of a bulky ligand can influence the regioselectivity of amination on a dihalopyrimidine by sterically hindering approach to one of the halogenated positions. thieme-connect.com

In direct functionalization reactions, the solvent can play a crucial role in determining the regioselectivity. For example, in some nucleophilic aromatic substitution reactions on pyrimidines, the choice of solvent can switch the site of substitution.

The regioselectivity of alkylation reactions can also be controlled by reaction conditions. For N-methylation of aminopyrimidines, the basicity of the medium can dictate whether alkylation occurs on the exocyclic amino group or a ring nitrogen. google.combeilstein-journals.org Steric factors on the pyrimidine ring can also play a significant role in directing the regioselectivity of N-methylation. rsc.org

Table 3: General Parameters for Optimization of Pyrimidine Synthesis

| Parameter | Considerations |

| Catalyst | Palladium complexes are common. The choice of precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence activity. |

| Ligand | Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective in cross-coupling reactions. nih.gov |

| Base | The strength and nature of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield. |

| Solvent | Aprotic solvents like toluene, dioxane, and THF are commonly used. The polarity of the solvent can influence regioselectivity. |

| Temperature | Reactions are often run at elevated temperatures (80-120 °C) to ensure sufficient reaction rates. |

| Reaction Time | Monitored by techniques like TLC or LC-MS to determine the point of maximum conversion. |

Derivatization and Chemical Transformations of the 5 Methoxy N Methylpyrimidin 2 Amine Scaffold

Functional Group Interconversions on the Pyrimidine (B1678525) Ring

Functional group interconversions are fundamental in modifying molecular scaffolds. For the title compound, this would primarily involve the methoxy (B1213986) and N-methylamino groups.

Oxidation and Reduction Pathways Involving the Methoxy Moiety

The oxidation of methoxy groups on pyrimidine rings is not a commonly reported transformation. Generally, the pyrimidine ring itself is electron-deficient and can be susceptible to oxidation, often leading to N-oxides or ring-cleavage products, particularly when the 6-position is unsubstituted. clockss.org For instance, the oxidation of some 4-methoxypyrimidines has been shown to yield the corresponding 1-oxides. clockss.org The presence of the electron-donating amino group at the 2-position and the methoxy group at the 5-position would influence the regioselectivity of such a reaction.

Reduction of a methoxy group on an aromatic ring is a challenging transformation and typically requires harsh conditions, which might also affect the pyrimidine ring and the N-methylamino group.

Reactivity Studies of the N-Methylamino Group (e.g., Amidation, Acylation)

The N-methylamino group at the 2-position of the pyrimidine ring is expected to undergo reactions typical of secondary amines. Acylation, for example, is a plausible transformation. The acylation of aminopyridines is a well-established reaction, and similar reactivity could be anticipated for 2-(N-methylamino)pyrimidines. umich.edu The reaction would involve the treatment with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. The nucleophilicity of the N-methylamino group would be a key factor in this transformation.

Regioselective Functionalization Studies

The substitution pattern on the pyrimidine ring significantly directs the position of further functionalization.

Influence of Substituent Positioning on Pyrimidine Ring Reactivity

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Electrophilic substitution is generally difficult but, when it occurs, is favored at the 5-position, which is the most electron-rich. wikipedia.org In 5-methoxy-N-methylpyrimidin-2-amine, the 2- and 5-positions are occupied. The presence of the electron-donating methoxy group at C5 and the amino group at C2 would activate the ring towards electrophilic attack, likely at the 4- or 6-positions. Conversely, these groups would deactivate the ring towards nucleophilic substitution.

Directed Functionalization at Peripheral Positions

Directed metalation is a powerful tool for the regioselective functionalization of heterocyclic compounds. thieme-connect.comthieme-connect.de For pyrimidines, hindered magnesium and zinc amide bases have been used to achieve selective C-H activation. thieme-connect.com The N-methylamino group could potentially act as a directing group, guiding a metal catalyst to an adjacent position on the pyrimidine ring or to the methyl group itself. However, without experimental data, the specific outcome of such a reaction on this compound remains speculative.

Formation of Complex Molecular Architectures and Conjugates

The functional groups present in this compound, namely the secondary amine and the pyrimidine ring itself, offer handles for the construction of more complex molecules. For instance, the N-methylamino group could be used in coupling reactions, such as the Buchwald-Hartwig amination, to form larger structures. mdpi.com The pyrimidine ring could also participate in transition-metal-catalyzed cross-coupling reactions, provided a suitable leaving group is introduced onto the ring.

Condensation Reactions to Form Imine and Schiff Base Derivatives from Pyrimidine Amines

The formation of imines, also known as Schiff bases, is a fundamental transformation in organic chemistry, typically involving the condensation of a primary or secondary amine with an aldehyde or a ketone. masterorganicchemistry.comyoutube.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). youtube.com While specific studies detailing the synthesis of imine derivatives directly from this compound are not extensively documented in the reviewed literature, the general principles of imine formation can be applied to this scaffold.

The secondary amine of this compound can, in principle, react with aldehydes and ketones to form the corresponding iminium ion, which is the nitrogen analog of a protonated ketone or aldehyde. The reaction is typically catalyzed by a mild acid and often requires the removal of water to drive the equilibrium towards the product side. masterorganicchemistry.com

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of iminium salt derivatives. The choice of the carbonyl compound can be used to introduce different functionalities, such as aromatic rings, alkyl chains, or other heterocyclic systems, onto the pyrimidine scaffold.

General Reaction Scheme for Imine/Iminium Formation:

In this reaction, the N-methyl group of the starting material remains, and the nitrogen atom becomes positively charged in the resulting iminium salt.

While specific experimental data for this compound is limited, research on analogous pyrimidine amines provides insight into potential reaction conditions. For instance, the synthesis of Schiff bases from other aminopyrimidines has been achieved using various catalysts and solvent systems, including microwave irradiation and solvent-free conditions to enhance reaction rates and yields. mdpi.comscispace.com

General Conditions for Imine/Iminium Salt Formation from Aminopyrimidines

| Reactant | Carbonyl Compound | Catalyst/Conditions | Solvent | General Observations | Reference |

|---|---|---|---|---|---|

| Generic Aminopyrimidine | Aromatic Aldehydes | Acid catalysis (e.g., acetic acid), Microwave irradiation | Ethanol (B145695), Toluene, or Solvent-free | Good to excellent yields, reaction times can be significantly reduced with microwave heating. | mdpi.comscispace.com |

| Generic Aminopyrimidine | Aliphatic Ketones | Dean-Stark trap for water removal | Toluene | Reversible reaction, requires continuous removal of water to favor product formation. | masterorganicchemistry.com |

Strategies for Covalent Conjugation and Polymerization

The functional groups on this compound, particularly the secondary amine, offer opportunities for its covalent conjugation to other molecules or for its use as a monomer in polymerization reactions. Such strategies are valuable for the development of new materials with tailored properties.

Covalent Conjugation:

Covalent conjugation is the process of linking two molecules together via a stable covalent bond. The secondary amine on the pyrimidine ring can act as a nucleophile to react with various electrophilic functional groups. This allows for the attachment of this compound to a wide range of substrates, including proteins, polymers, and surfaces.

Common strategies for conjugating amine-containing molecules include:

Amide Bond Formation: Reaction with activated carboxylic acids (e.g., acyl chlorides, N-hydroxysuccinimide [NHS] esters) to form a stable amide bond.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a new secondary amine linkage.

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

While direct examples of the covalent conjugation of this compound are not prevalent in the literature, the principles of these reactions are well-established for other amine-containing heterocyclic compounds. mdpi.com

Polymerization:

The this compound scaffold could potentially be incorporated into polymer chains through several polymerization techniques. If appropriately functionalized, it could serve as a monomer for either step-growth or chain-growth polymerization.

For instance, if derivatized to contain a polymerizable group such as a vinyl or acrylate (B77674) moiety, it could undergo radical polymerization. Alternatively, if derivatized to contain two reactive functional groups (e.g., two amine groups or an amine and a carboxylic acid), it could participate in step-growth polymerization reactions, such as polyamidation or polycondensation.

Research on the polymerization of other pyrimidine derivatives has demonstrated the feasibility of creating pyrimidine-containing polymers. For example, conjugated polymers have been synthesized through aldol (B89426) condensation reactions of dimethylpyrimidines with aromatic dialdehydes. researchgate.net This suggests that with appropriate chemical modification, this compound could be a valuable building block for novel polymeric materials.

Potential Strategies for Polymerization of Functionalized this compound

| Polymerization Type | Required Functionalization | Potential Monomer | Resulting Polymer Type | General Reference |

|---|---|---|---|---|

| Chain-Growth (Radical) | Vinyl, Acrylate, or Styrenic group | Vinyl-derivatized this compound | Poly(vinylpyrimidine) derivative | beilstein-journals.org |

| Step-Growth (Polyamidation) | Two reactive groups (e.g., diamine or diacid derivative) | Di-functionalized this compound | Polyamide with pyrimidine units | scispace.com |

Computational and Theoretical Chemistry of 5 Methoxy N Methylpyrimidin 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels, which collectively determine the compound's structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. epstem.net This is achieved by finding the lowest energy conformation on the potential energy surface. Calculations, often using basis sets like 6-311++G(**), can precisely predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For the pyrimidine (B1678525) core of 5-methoxy-N-methylpyrimidin-2-amine, DFT calculations would establish the planarity of the ring and the orientation of the methoxy (B1213986) and N-methylamine substituents. nih.gov

For a similar molecule, 2-amino-4-methoxy-6-methylpyrimidine, DFT calculations have been performed to optimize its geometry, providing a reference for the expected structural parameters of this compound. nih.govnih.gov These calculations are crucial for obtaining accurate subsequent predictions of spectroscopic and electronic properties. epstem.net

Table 1: Representative Geometric Parameters from DFT Calculations for a Substituted Pyrimidine System This table illustrates typical parameters that would be calculated for this compound using DFT. The values are based on published data for analogous pyrimidine structures.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (C-N) in Ring | Carbon-Nitrogen bond distance within the pyrimidine ring | ~1.34 Å |

| Bond Length (C-C) in Ring | Carbon-Carbon bond distance within the pyrimidine ring | ~1.39 Å |

| Bond Length (C-O) | Bond distance between the pyrimidine ring and the methoxy oxygen | ~1.36 Å |

| Bond Angle (N-C-N) | Angle within the pyrimidine ring | ~127° |

| Bond Angle (C-N-C) | Angle within the pyrimidine ring | ~115° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For pyrimidine derivatives, FMO analysis reveals that the HOMO is often located over the pyrimidine ring and the amino group, while the LUMO is distributed across the ring system. researchgate.net This distribution highlights the regions susceptible to electrophilic and nucleophilic attack. Calculations for the analogous compound 2-amino-4-methoxy-6-methylpyrimidinium have determined its band gap energy, providing insight into its electronic transitions. researchgate.net

Table 2: FMO Properties of an Analogous Pyrimidine System Data derived from computational studies on 2-amino-4-methoxy-6-methylpyrimidinium salts, illustrating the type of information gained from FMO analysis. researchgate.net

| Parameter | Description | Reported Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.9581 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.4224 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.5357 |

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable technique for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. epstem.netnih.gov These theoretical predictions are often correlated with experimental data to confirm molecular structures. epstem.net Programs and models exist that can predict shifts based on molecular structure and databases of known values, providing a good estimate of the experimental spectrum. liverpool.ac.ukbas.bgnih.gov

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). tandfonline.com For a molecule like this compound, these calculations would identify the π → π* and n → π* transitions responsible for its UV absorption profile. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry provides a dynamic view of how chemical reactions occur, offering insights into reaction pathways and selectivity.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of the transition state and calculate its energy. acs.orgcsic.es The difference in energy between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. For this compound, this analysis could be applied to predict the feasibility of reactions such as electrophilic substitution or nucleophilic aromatic substitution (SNAr). wur.nlacs.org

When a reaction can yield multiple products, computational modeling can predict the dominant outcome.

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. For an aromatic system like this compound, different positions on the ring may be susceptible to attack. By calculating the activation energies for the formation of each possible product, the most favorable reaction pathway can be identified. gu.se For instance, in nucleophilic aromatic substitution reactions on substituted pyridines, the solvent and the nature of the substituent have been computationally and experimentally shown to direct the regioselectivity. gu.se

Stereoselectivity: While less relevant for this specific achiral molecule, in reactions that could produce stereoisomers, computational methods can predict which stereoisomer will be preferentially formed by comparing the energies of the diastereomeric transition states.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A thorough review of publicly available scientific literature reveals a significant gap in the computational and theoretical chemical analysis of the specific compound This compound . While extensive research exists on the broader class of pyrimidine derivatives, detailed studies focusing on the molecular dynamics, conformational analysis, and advanced bonding characteristics of this particular molecule are not present in the accessible scientific domain.

General principles derived from studies on analogous compounds can offer some predictive insights. For instance, research on aminopyrimidines suggests that the energy barriers for the torsional and inversion motions of the amine group are generally low. The reactivity and conformation of pyrimidine derivatives are also known to be influenced by solvent effects, with polar solvents often playing a significant role in molecular geometry and stability.

Furthermore, advanced computational techniques such as Natural Bond Orbital (NBO) analysis and examinations of electron density distribution are commonly applied to heterocyclic systems to understand hyperconjugation, charge transfer, and chemical reactivity. For pyrimidines, the electron-deficient nature of the ring typically renders the 2, 4, and 6 positions susceptible to nucleophilic attack, while the C5 position is more prone to electrophilic substitution.

However, without specific computational studies performed directly on this compound, any discussion of its specific energetic barriers, solvent-induced conformational changes, hyperconjugative interactions, or precise electron density distribution would be speculative. The generation of a scientifically accurate and data-driven article as per the requested detailed outline is not possible due to the absence of this foundational research data.

Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound, which would be necessary to construct a detailed analysis of its computational and theoretical chemistry.

Mechanistic Investigations of Chemical Reactivity and Selectivity in 5 Methoxy N Methylpyrimidin 2 Amine Transformations

Kinetic Studies of Substitution and Addition Reactions

Kinetic investigations of pyrimidine (B1678525) derivatives provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for 5-methoxy-N-methylpyrimidin-2-amine is not extensively published, studies on analogous systems offer a clear picture of the energetic landscapes of its potential reactions.

Nucleophilic substitution and radical addition are common transformations for pyrimidines. The rates of these reactions are dictated by activation energies (Ea) or activation free energies (ΔG‡). Lower activation barriers correspond to faster reaction rates. For instance, computational studies on the addition of radicals to pyrimidine systems have calculated activation free energies ranging from approximately 10 to 18 kcal/mol, indicating that these reactions are kinetically feasible. nih.gov Similarly, nucleophilic aromatic substitution (SNAr) reactions, a key reaction class for functionalizing pyrimidines, have been studied in detail. The substitution of a leaving group on a pyrimidine ring by a nucleophile like a phenoxide ion can have activation energies as low as 1.7 kcal/mol for highly activated systems like perfluoropyrimidine, demonstrating the high reactivity of the pyrimidine core towards nucleophiles. mdpi.com

The thermodynamics of these reactions, described by the change in Gibbs free energy (ΔG), determine the position of the equilibrium. A negative ΔG indicates a spontaneous reaction. For example, the equilibrium between azide (B81097) and tetrazole forms in substituted pyrimidines, a type of dynamic transformation, shows Gibbs free energies ranging from -3.33 to -7.52 kJ/mol, favoring the tetrazole form. nih.gov

| Reaction Type | Pyrimidine System | Activation Energy (kcal/mol) | Thermodynamic Parameter (kcal/mol) | Reference |

| Radical Addition | ˙C6OH radical to deoxyguanosine | 10.79 (ΔG‡) | -5.13 (ΔG) | nih.gov |

| Radical Addition | ˙T6OH radical to deoxyguanosine | 14.74 (ΔG‡) | 2.40 (ΔG) | nih.gov |

| Nucleophilic Substitution | Phenoxide on perfluoropyrimidine (at C4) | 1.70 | - | mdpi.com |

| Nucleophilic Substitution | Phenoxide on perfluoropyrimidine (at C2) | 12.0 | - | mdpi.com |

| Bond Cleavage | C3'–O3' bond in dCDP•− | ~6.0 | - | nih.gov |

This table presents a selection of kinetic and thermodynamic data from related pyrimidine systems to illustrate the energetic parameters governing their reactivity. The values demonstrate the feasibility of various reaction pathways.

Electronic and Steric Effects of Methoxy (B1213986) and N-Methyl Substituents on Reaction Pathways

The reactivity of the pyrimidine ring in this compound is significantly modulated by the electronic and steric properties of its substituents.

Electronic Effects: The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms. uhmreactiondynamics.org This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.

N-Methyl Group (at C2-amino): The N-methyl group is a weak electron-donating group through induction (+I effect). Attached to the exocyclic amino group at the C2 position, it slightly increases the electron-donating character of the amino group. This enhanced donation further increases the electron density of the pyrimidine ring, potentially deactivating it towards nucleophilic attack compared to a primary amine substituent. Studies on the N-methylation of anilines show that electron-donating groups on the ring increase reactivity, suggesting the electronic nature of the amine itself is a key factor. acs.org

Steric Effects: Steric hindrance can play a significant role in directing reaction pathways by impeding the approach of reactants to a particular site.

The N-methyl group introduces more steric bulk around the C2 position compared to a primary amine. This can hinder the approach of nucleophiles or catalysts to the adjacent N1 or N3 atoms, potentially directing reactions towards the less hindered C4/C6 positions or the N3 atom. In some cases, bulky substituents have been shown to favor specific tautomeric forms or reaction pathways. nih.gov

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity | Reference |

| Methoxy (-OCH₃) | C5 | Strong Electron-Donating (Resonance) | Moderate | Increases ring electron density, potentially disfavoring nucleophilic attack. | nih.gov |

| N-Methyl (-NHCH₃) | C2 | Weak Electron-Donating (Inductive) | Moderate | Increases steric bulk at C2, potentially directing attack to other sites. | acs.org |

This table summarizes the expected electronic and steric influences of the substituents on the reactivity of the pyrimidine ring.

Role of Pyrimidine Nitrogen Atoms in Directing Reactivity and Catalysis

The two nitrogen atoms within the pyrimidine ring are fundamental to its chemical character and reactivity. Their influence is multifaceted, involving inductive effects, mesomeric effects, and direct participation in reaction mechanisms.

Furthermore, the lone pair of electrons on each nitrogen atom can act as a basic site, allowing for protonation or coordination to Lewis acids. Protonation or quaternization of a ring nitrogen atom dramatically enhances the electrophilicity of the pyrimidine ring, making it much more reactive towards even weak nucleophiles. nih.gov This principle is a cornerstone of many pyrimidine transformations.

In the context of this compound, the N1 and N3 atoms are the primary sites of interaction.

Directing Nucleophilic Attack: The inherent electron deficiency created by N1 and N3 activates the C2, C4, and C6 positions for nucleophilic substitution.

Catalysis: One of the nitrogen atoms can be protonated under acidic conditions or coordinated to a metal catalyst. This activation facilitates ring-opening reactions or substitution at positions that might otherwise be unreactive. acs.org For example, DFT calculations on sulfite-catalyzed reactions of thiamin, which contains a pyrimidine moiety, support a mechanism where the nucleophile first adds to C6' before substitution occurs, a process facilitated by the electronic nature of the ring nitrogens. acs.org The N1 atom is directly involved in the key bond formation during the synthesis of certain fused heterocyclic systems, highlighting its role as an intramolecular nucleophile. mt.com

Solvent Effects and Catalytic Enhancement in Reaction Efficiency

The efficiency and outcome of chemical transformations involving this compound are highly dependent on the reaction medium and the presence of catalysts.

Solvent Effects: Solvents can influence reaction rates and selectivity through various mechanisms, including stabilization of reactants, transition states, or intermediates, and by directly participating in the reaction.

Polarity: The choice of solvent polarity can be critical. For instance, in the synthesis of certain pyrimidine derivatives, aprotic solvents like DCM, DMF, and THF resulted in low yields, whereas a mixed-solvent system of water and ethanol (B145695) significantly improved the reaction outcome. nih.gov This suggests that protic solvents capable of hydrogen bonding can play a crucial role in stabilizing intermediates or transition states.

Divergent Synthesis: In some cases, the solvent can completely switch the reaction pathway. A study on the reaction of 2-chloropyrimidines with N-arylbenzylamines showed that using 1,4-dioxane (B91453) as the solvent led to O-substituted pyrimidines, while switching to DMSO afforded N-substituted products or cyclized dibenzo[b,f] nih.govindexcopernicus.comoxazepine derivatives. researchgate.net This highlights the solvent's ability to control regioselectivity and favor different mechanistic pathways, such as SNAr versus Smiles rearrangement. researchgate.net

Solvent-Free Conditions: In the interest of green chemistry, solvent-free reaction conditions (SFRC) have been explored. The absence of a solvent can lead to higher concentrations of reactants and better thermal transfer, often resulting in improved catalytic activity and higher yields. nih.gov

Catalytic Enhancement: Catalysts are employed to increase reaction rates, often by providing a lower-energy mechanistic pathway.

Metal Catalysis: Transition metals are widely used in cross-coupling and substitution reactions. Ruthenium-catalyzed direct arylation processes have been developed for benzylic amines using a pyridine (B92270) directing group, showcasing a method for C-H activation. europa.eu Iridium complexes have been shown to effectively catalyze the N-methylation of amines using methanol (B129727) as the methyl source. acs.org

Lewis Acid Catalysis: Lewis acids, such as Mg²⁺, can catalyze reactions by coordinating to the pyrimidine nitrogen atoms. This coordination increases the ring's electrophilicity, facilitating nucleophilic attack, as demonstrated in computational studies of pyrimidine nucleoside formation. acs.org

Carbocatalysis: Metal-free catalysts like graphite (B72142) oxide have been successfully used for the synthesis of pyrimidine derivatives under solvent-free conditions, offering a sustainable alternative that avoids metal contamination in the final products. nih.gov

Applications in Advanced Materials and Chemical Technologies

Utilization as Chemical Intermediates in Complex Heterocyclic Synthesis

The structure of 5-methoxy-N-methylpyrimidin-2-amine is well-suited for its role as a chemical intermediate in the construction of more elaborate heterocyclic systems. The pyrimidine (B1678525) ring itself is a key pharmacophore in many biologically active compounds, and the attached methoxy (B1213986) and N-methylamino groups provide handles for synthetic modification.

Researchers have extensively used pyrimidine derivatives as precursors for synthesizing complex fused heterocyclic systems. researchgate.net For instance, pyrimidine derivatives can undergo transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, where a halogenated pyrimidine is coupled with an aryl boronic acid to form a new carbon-carbon bond. researchgate.net This methodology allows for the creation of diverse molecular architectures. The amino group on the pyrimidine ring can also be a site for further reactions, enabling the construction of pyrimidine-linked imidazopyridines and other complex structures through multi-component reactions. researchgate.net

The synthesis of pyrimidine derivatives is crucial for developing compounds with specific biological activities. numberanalytics.com Various synthetic strategies, from conventional condensation reactions to modern oxidative annulation, are employed to create functionalized pyrimidines that serve as starting materials for more complex targets. rsc.org

Potential in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen atoms present in the pyrimidine ring and the exocyclic amino group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms possess lone pairs of electrons that can be donated to metal ions, forming stable coordination complexes.

Studies have shown that aminopyrimidine derivatives can form Schiff base ligands which then coordinate with various transition metals. researchgate.net For example, a Schiff base derived from 2-amino-4-chloro-6-methoxypyrimidine (B129847) was used to synthesize complexes with metals, which were then evaluated for biological activity. researchgate.net The geometry of these metal complexes, such as octahedral or tetrahedral, is influenced by the nature of the metal ion and the specific coordinating atoms of the ligand. acs.org

The resulting metal complexes often exhibit interesting properties, including potential catalytic activity, unique photophysical characteristics, or biological applications. The coordination of the pyrimidine-based ligand to the metal center can alter the electron density and geometry around the metal, influencing its reactivity and physical properties.

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Source(s) |

| Aminopyrimidine | Co(II), Cu(II), Zn(II), Pd(II) | Octahedral, Tetrahedral | acs.org |

| Schiff Base of Pyrimidine | Cu(II), Ni(II) | Octahedral | acs.org |

| Schiff Base (from 2-amino-4-chloro-6-methoxypyrimidine) | - | - | researchgate.net |

Role in the Development of Agrochemicals with Specific Properties

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, forming the basis for a variety of herbicides and fungicides. numberanalytics.com The specific substituents on the pyrimidine ring play a critical role in determining the biological activity and target specificity of these compounds. The presence of an amino group and a methoxy group, as in this compound, is a feature found in several active agrochemical families.

Fungicides: Pyrimidine amines are known to have fungicidal properties. acs.org Their mode of action often involves the inhibition of essential enzymes in fungal pathogens. For example, some pyrimidine-based fungicides work by inhibiting NADH oxidoreductase in the fungal respiratory chain. acs.org Derivatives like 2-amino-4-methoxy-6-substituted thiazolyl pyrimidines have reported efficient antifungal activity. scispace.com Furthermore, sulfonylurea derivatives incorporating a methoxypyrimidine moiety have been shown to be potent inhibitors of acetohydroxyacid synthase (AHAS) in Candida albicans, highlighting this enzyme as a key target for antifungal agents. acs.org

Herbicides: Aminopyrimidine derivatives have also been developed as herbicidal agents. acs.orggoogle.com A significant class of herbicides, the sulfonylureas, often contains a pyrimidine heterocycle. These herbicides act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants but is not present in mammals, conferring them a high degree of safety. researchgate.netnih.gov The mobility and efficacy of these herbicides and their metabolites, such as aminopyrimidine, are studied to understand their environmental fate. rroij.com

| Agrochemical Class | Target Organism | Mechanism of Action | Relevant Moiety | Source(s) |

| Fungicides | Fungi (e.g., Candida) | Inhibition of NADH oxidoreductase, Inhibition of Acetohydroxyacid Synthase (AHAS) | Pyrimidine amine, Methoxypyrimidine | acs.orgacs.org |

| Herbicides | Weeds | Inhibition of Acetohydroxyacid Synthase (AHAS) | Aminopyrimidine, Methoxypyrimidine | researchgate.netnih.gov |

Contribution to the Production of Materials with Tunable Properties

The field of materials science has seen the exploration of pyrimidine-containing polymers for their unique and tunable properties. numberanalytics.com The incorporation of heterocycles like pyrimidine into polymer backbones or as pendant groups can impart specific thermal, electronic, and photoluminescent characteristics to the resulting material. numberanalytics.comresearchgate.net

The electronic nature of the pyrimidine ring, being π-deficient, can be exploited to create donor-acceptor systems. When combined with electron-donating groups, these materials can exhibit intramolecular charge transfer (ICT), leading to interesting optical properties such as fluorescence. The specific substituents on the pyrimidine ring allow for the fine-tuning of these properties. For example, the development of pyrimidine-based derivatives with α-amino acid moieties has led to new fluorophores whose photoluminescent properties can be adjusted by altering the substituents on the pyrimidine core. This tunability is essential for creating materials for specific applications, such as sensors or components in organic light-emitting diodes (OLEDs).

Application in Chemical Derivatization for Analytical Techniques (e.g., Mass Spectrometry Imaging)

In analytical chemistry, particularly in techniques like mass spectrometry (MS), the detection of small molecules can be challenging due to low ionization efficiency or interferences from the sample matrix. Chemical derivatization is a strategy used to overcome these limitations. This involves reacting the target analyte with a reagent to form a derivative that is more readily detected.

The amine group in this compound makes it a suitable target for chemical derivatization. researchgate.net Reagents that specifically react with primary or secondary amines can be employed to attach a tag to the molecule. This tag can be designed to carry a permanent positive charge or to have a high proton affinity, significantly enhancing the ionization efficiency of the analyte in techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

This approach is particularly valuable in mass spectrometry imaging (MSI), where the spatial distribution of molecules within a biological tissue sample is mapped. On-tissue chemical derivatization can improve the detection sensitivity of low-abundance compounds containing amine functionalities, allowing for their visualization and quantification within the tissue context. While this compound itself is not the derivatizing agent, its functional group makes it amenable to this powerful analytical enhancement strategy.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methoxy-N-methylpyrimidin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives (e.g., 5-methyl-N-phenylpyridin-2-amine) are synthesized using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux . Purification typically involves column chromatography or recrystallization . Optimization may require adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst selection (e.g., Pd/C for hydrogenation) .

- Key Data : Reaction yields for similar compounds range from 60–85% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and methylamine (-NHCH₃) substituents. For example, methoxy protons resonate at δ ~3.8–4.0 ppm in pyrimidines .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) for purity assessment .

- Validation : Compare with PubChem data for analogous compounds (e.g., 5-fluoro-2-methoxypyridin-4-amine) .

Q. How does the methoxy group influence the compound’s solubility and stability in biological assays?

- Methodology :

- Solubility : Test in DMSO, PBS, and ethanol using nephelometry. Methoxy groups enhance hydrophilicity; e.g., 5-fluoro-2-methoxypyridin-4-amine shows moderate aqueous solubility (~2.5 mg/mL) .

- Stability : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Dose-Response Analysis : Replicate assays (e.g., kinase inhibition) across multiple cell lines to confirm IC₅₀ consistency .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target binding modes against conflicting data .

Q. How can X-ray crystallography elucidate the compound’s intermolecular interactions and conformational flexibility?

- Methodology :

- Crystal Growth : Use vapor diffusion with solvents like ethanol/water. For example, pyrimidine derivatives (e.g., N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine) form monoclinic crystals (space group P2₁/c) .

- Data Analysis : Refine structures with SHELXL; identify hydrogen bonds (e.g., N–H⋯N/O) and π-π stacking using Mercury software .

Q. What are the structure-activity relationship (SAR) trends for modifying the pyrimidine ring in this compound?

- Methodology :

- Analog Synthesis : Replace methoxy with ethoxy or halogens; methylamine with ethylamine.

- Biological Testing : Screen analogs for antimicrobial activity (MIC assays) or kinase inhibition (e.g., EGFR). For example, fluorinated pyrimidines show enhanced cytotoxicity .

- Data Interpretation : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity/logP with activity .

Q. How do reaction mechanisms differ when synthesizing this compound via Buchwald-Hartwig vs. Ullmann coupling?

- Methodology :

- Buchwald-Hartwig : Requires Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) for C–N bond formation. Yields >80% under mild conditions .

- Ullmann Coupling : Uses CuI/1,10-phenanthroline at higher temperatures (100–120°C), often with lower yields (~50–60%) .

- Key Consideration : Pd-based methods reduce side products but increase cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。